
Cobalt(2+) iron(2+) hydroxide (1/1/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+) iron(2+) hydroxide (1/1/4) is a compound that consists of cobalt, iron, and hydroxide ions in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt(2+) iron(2+) hydroxide can be synthesized through a precipitation reaction by mixing cobalt(2+) and iron(2+) salts with a strong base. For example, adding sodium hydroxide to a solution containing cobalt(2+) nitrate and iron(2+) nitrate will result in the formation of cobalt(2+) iron(2+) hydroxide precipitate .
Industrial Production Methods
Industrial production of cobalt(2+) iron(2+) hydroxide often involves hydrothermal synthesis techniques. This method includes mixing metal cations with a reducing agent, such as sodium borohydride, and subjecting the mixture to high temperatures and pressures in an autoclave . This process allows for the controlled formation of nanoparticles with specific morphologies and sizes.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+) iron(2+) hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: The hydroxide ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Reagents like hydrochloric acid or sulfuric acid can be used to substitute hydroxide ions with chloride or sulfate ions.
Major Products Formed
Oxidation: Formation of cobalt(3+) and iron(3+) hydroxides.
Reduction: Formation of cobalt(1+) and iron(1+) compounds.
Substitution: Formation of cobalt(2+) chloride, iron(2+) chloride, and similar compounds.
Applications De Recherche Scientifique
Cobalt(2+) iron(2+) hydroxide has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Cobalt(2+) iron(2+) hydroxide can be compared with other similar compounds, such as:
Cobalt(2+) hydroxide: Similar in structure but lacks the iron component, which affects its catalytic properties.
Iron(2+) hydroxide: Similar in structure but lacks the cobalt component, which affects its electrochemical properties.
Nickel(2+) iron(2+) hydroxide: Another compound used in catalysis and energy storage, but with different electrochemical characteristics.
Conclusion
Cobalt(2+) iron(2+) hydroxide (1/1/4) is a compound with unique chemical properties and diverse applications in various fields. Its ability to undergo various chemical reactions, act as a catalyst, and play a role in biological systems makes it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
108658-66-8 |
|---|---|
Formule moléculaire |
CoFeH4O4 |
Poids moléculaire |
182.81 g/mol |
Nom IUPAC |
cobalt(2+);iron(2+);tetrahydroxide |
InChI |
InChI=1S/Co.Fe.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
Clé InChI |
HSQIWKNMXNBSTL-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Fe+2].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


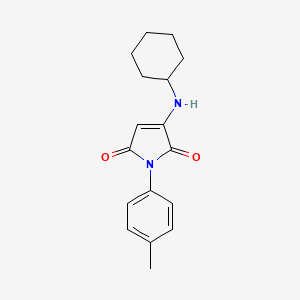
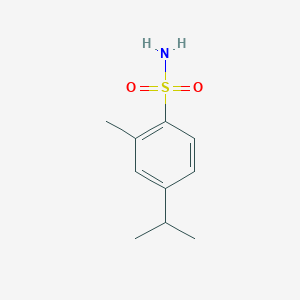
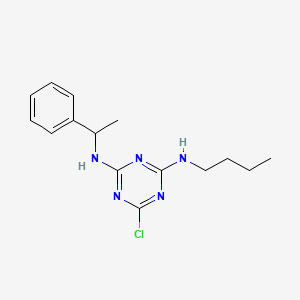
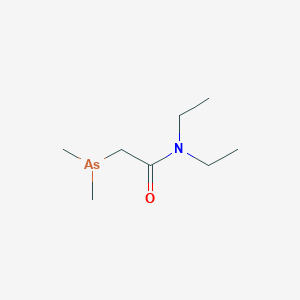

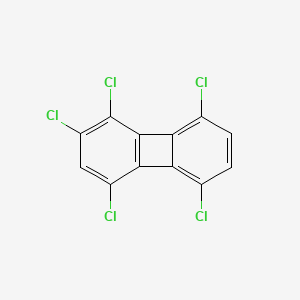
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
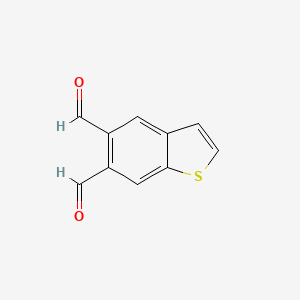

![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)
